molecular formula C7H7ClN2O B6269344 3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride CAS No. 28036-37-5

3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride

Cat. No.: B6269344
CAS No.: 28036-37-5
M. Wt: 170.6
InChI Key:
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Description

3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride is a chemical compound with the molecular formula C7H6N2O.ClH. It is known for its unique structure, which includes an imidazo[1,2-a]pyridine core. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an aryl aldehyde with 2-aminopyridine, followed by cyclization with tert-butyl isocyanide in the presence of a catalyst such as iodine . The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the imidazo[1,2-a]pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imidazo[1,2-a]pyridine core, leading to the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo-derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-oxo-1H,2H,3H-imidazo[1,2-a]pyridin-4-ium chloride
  • Imidazo[1,2-a]pyrazine derivatives

Uniqueness

3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride is unique due to its specific structure and the presence of the imidazo[1,2-a]pyridine core. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

28036-37-5

Molecular Formula

C7H7ClN2O

Molecular Weight

170.6

Purity

95

Origin of Product

United States

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